

Lanasol Yellow 4G: A Novel Avenue for Biomolecule Tracking in Live Cells

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Compound of Interest		
Compound Name:	Lanasol Yellow 4G	
Cat. No.:	B3056300	Get Quote

Application Note

Introduction

Lanasol Yellow 4G, a reactive fluorescent dye, presents a promising tool for the dynamic tracking of biomolecules within living cells. Its inherent reactivity allows for stable, covalent labeling of proteins and other amine-containing biomolecules, enabling long-term visualization and analysis of their localization, trafficking, and interactions. This document provides detailed protocols for the application of **Lanasol Yellow 4G** in live-cell imaging, offering researchers a versatile method to investigate complex cellular processes.

Properties of Lanasol Yellow 4G

Lanasol Yellow 4G, also known as Reactive Yellow 39, is characterized by its vibrant yellow fluorescence and its reactive functional group that readily forms covalent bonds with primary amines on biomolecules.[1][2][3] This ensures a stable and permanent tag, minimizing dye dissociation and enabling extended imaging periods without significant signal loss.



Property	Value	Reference
Synonyms	Reactive Yellow 39, C.I. 18976	[1]
Molecular Formula	C19H14BrCl2N5NaO8S2	[4]
Molecular Weight	678.3 g/mol	
Appearance	Yellow Powder	_
Solubility	Water Soluble	_

Principle of Application

The utility of **Lanasol Yellow 4G** in live-cell imaging stems from its ability to act as a fluorescent reporter. The dye can be conjugated to a biomolecule of interest in vitro prior to its introduction into cells, or in some cases, can be used to label cellular components directly. Once labeled, the fluorescence of **Lanasol Yellow 4G** allows for the real-time visualization of the biomolecule's behavior within the cellular environment using fluorescence microscopy.

Experimental Protocols

Protocol 1: In Vitro Labeling of Proteins with Lanasol Yellow 4G for Microinjection

This protocol describes the process of labeling a purified protein with **Lanasol Yellow 4G** for subsequent introduction into live cells via microinjection.

Materials:

- Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)
- Lanasol Yellow 4G
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Microinjection system

Procedure:



- Protein Preparation: Prepare the purified protein at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., Tris).
- Dye Preparation: Prepare a 10 mM stock solution of Lanasol Yellow 4G in DMSO.
- Labeling Reaction: Add the **Lanasol Yellow 4G** stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
- Removal of Unconjugated Dye: Separate the labeled protein from the free dye using a sizeexclusion chromatography column. Elute with a suitable buffer for the protein.
- Concentration and Quantification: Concentrate the labeled protein and determine the final concentration and degree of labeling using spectrophotometry.
- Microinjection: Microinject the labeled protein into the cytoplasm or nucleus of live cells using standard microinjection techniques.
- Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for yellow fluorescence.

Protocol 2: General Live-Cell Staining with Lanasol Yellow 4G

This protocol provides a general guideline for staining live cells. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

- Live cells cultured on glass-bottom dishes or coverslips
- Lanasol Yellow 4G
- Cell culture medium
- Phosphate-buffered saline (PBS)

Procedure:

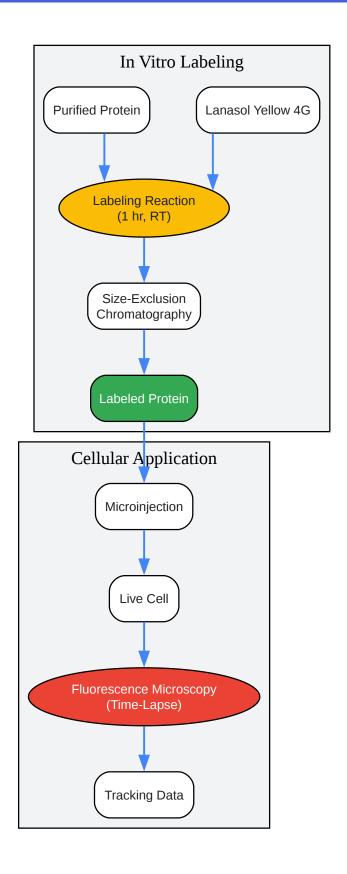


- Cell Preparation: Culture cells to the desired confluency.
- Staining Solution Preparation: Prepare a 1-10 μ M working solution of **Lanasol Yellow 4G** in pre-warmed cell culture medium.
- Staining: Remove the existing culture medium and add the staining solution to the cells.
- Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.
- Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or culture medium to remove excess dye.
- Imaging: Add fresh, pre-warmed culture medium and image the cells immediately using a fluorescence microscope.

Visualizations

Experimental Workflow for Protein Labeling and Tracking





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Caption: Workflow for labeling a protein with Lanasol Yellow 4G and tracking it in live cells.



Hypothetical Signaling Pathway Visualization



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Caption: Tracking a labeled growth factor to visualize its interaction with cell surface receptors.

Conclusion

Lanasol Yellow 4G offers a valuable addition to the molecular toolkit for live-cell imaging. Its reactive nature allows for stable labeling of biomolecules, enabling researchers to perform long-term tracking experiments and gain deeper insights into dynamic cellular processes. The protocols provided herein serve as a starting point for the application of this versatile fluorescent dye in a wide range of biological investigations.

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